molecular formula C6H9NO2 B6278703 rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 1932559-11-9

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B6278703
CAS No.: 1932559-11-9
M. Wt: 127.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic lactam (azabicyclic octane) scaffold of significant interest in medicinal and synthetic chemistry. This racemic variant, incorporating both oxygen and nitrogen heteroatoms within a rigid [3.2.1] bicyclic framework, serves as a versatile and key synthetic intermediate . Its unique structure makes it a privileged building block for the exploration and development of novel pharmacologically active compounds . This compound is primarily employed as a critical raw material and intermediate in organic synthesis for the agrochemical, pharmaceutical, and dyestuff fields . The 8-oxa-3-azabicyclo[3.2.1]octane architecture is a challenging scaffold to acquire and is recognized for its potential in drug discovery, often serving as a core structure in total synthesis endeavors . Researchers value this scaffold for its three-dimensionality and its ability to impart specific conformational constraints to candidate molecules. Handling notes: While the specific storage conditions for this lactam are not detailed, related bicyclic scaffolds such as 8-Oxa-3-azabicyclo[3.2.1]octane are known to be air and heat sensitive, requiring storage in a cool, dry place in a tightly closed container under inert gas . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1932559-11-9

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Novel Bicyclic Lactam Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic lactams represent a "privileged scaffold" class in medicinal chemistry, offering a unique intersection of conformational rigidity, metabolic stability, and vectoral capacity. Unlike flexible linear peptides or flat aromatic systems, bicyclic lactams—specifically fused and bridged systems—provide a three-dimensional framework capable of mimicking peptide secondary structures (e.g.,


-turns, 

-turns) with high fidelity. This guide dissects the structural rationale, synthetic access, and application of these scaffolds, focusing on recent advancements in 5,6-fused (indolizidinone), 6,6-fused (quinolizidinone), and bridged architectures for targeting protein-protein interactions (PPIs) and GPCRs.

Structural Rationale & Design Philosophy

The "Privileged" Nature of the Scaffold

The utility of bicyclic lactams stems from their ability to freeze bioactive conformations. In drug design, the entropic penalty of binding is significantly reduced when the ligand is pre-organized into a bioactive shape.

  • Peptidomimetics: The lactam nitrogen and carbonyl oxygen often map directly onto the

    
     and 
    
    
    
    residues of a peptide
    
    
    -turn.
  • Stereoelectronic Control: The bridgehead nitrogen (in fused systems) is often pyramidalized, altering the basicity and hydrogen-bond accepting capability of the amide carbonyl compared to planar amides.

  • Vectoral Display: The rigid bicyclic core allows for precise positioning of pharmacophores (hydrophobic side chains, H-bond donors) at defined angles, crucial for traversing the "deep and narrow" pockets of proteases or the "flat and wide" interfaces of PPIs.

Classification of Core Scaffolds

We categorize these scaffolds based on ring size and fusion topology.

Scaffold ClassRing SystemCommon NameKey Feature
5,5-Fused Pyrrolizidine-basedPyrrolizidinoneHigh strain; mimics

-turns.
5,6-Fused Indolizidine-basedIndolizidinoneMost versatile; mimics Type II'

-turns.
6,6-Fused Quinolizidine-basedQuinolizidinoneLarger hydrophobic surface; GPCR privileged.
Bridged Bicyclo[X.Y.Z]Bridged LactamsTwisted amide bonds ("Anti-Bredt"); high reactivity/selectivity.[1]

Synthetic Methodologies: Accessing the Core[2]

Modern synthesis focuses on stereoselectivity and diversity-oriented synthesis (DOS). We highlight two dominant strategies: Ring-Closing Metathesis (RCM) for versatility and Cascade Cyclizations for complexity generation.

Strategy A: Ring-Closing Metathesis (RCM)

RCM remains the gold standard for constructing medium-to-large lactam rings. The strategy typically involves building an acyclic precursor containing a vinyl group and an acrylamide/allyl amide, followed by Ru-catalyzed cyclization.

  • Mechanism: Ruthenium carbene initiates on the less substituted alkene

    
     metallacyclobutane formation 
    
    
    
    productive elimination of ethylene.
  • Critical Control: The presence of a Lewis basic nitrogen can poison the catalyst. Use of N-protecting groups (Boc, Cbz) or Lewis acids (Ti(OiPr)

    
    ) to sequester the nitrogen lone pair is often required.
    
Strategy B: Switchable Cascade Cyclizations

A recent advancement (2024) involves chemodivergent reactions between ketoamides and butenolides. By tuning the base catalyst, one can selectively access


-lactone fused 

-lactams. This represents a "green" atom-economical route avoiding heavy metals.

SyntheticLogic cluster_0 Precursors cluster_1 Catalytic System cluster_2 Scaffold Outcome A Acyclic Diene Amide C Ru-Catalyst (Grubbs II/Hoveyda) A->C RCM B Ketoamide + Butenolide D Base Switch (TMG vs NaOAc) B->D Cascade E Unsaturated Bicyclic Lactam C->E Cyclization F Fused Lactone-Lactam D->F Aldol/Aza-Michael caption Fig 1. Divergent synthetic strategies: RCM vs. Base-Catalyzed Cascade.

Medicinal Chemistry Applications & Case Studies

Case Study: Wnt Signaling Inhibition (PPI)[3]
  • Target:

    
    -Catenin/TCF interaction.
    
  • Challenge: The binding interface is an extended

    
    -sheet. Small molecules often fail to cover enough surface area.
    
  • Solution: A bicyclic lactam scaffold was designed to mimic the

    
     residues of the native peptide loop. The rigid core locked the side chains into a "hotspot" configuration, displacing the native protein partner.
    
  • Outcome: Improved cell permeability compared to linear peptide analogs due to the reduction of exposed polar surface area (PSA) via internal hydrogen bonding.

Case Study: Serine Protease Inhibitors
  • Target: Prolyl Oligopeptidase (POP).[2]

  • Scaffold: Hexahydroisoindole (Fused 5,6-system).

  • Mechanism: The bicyclic scaffold fills the S1 and S2 pockets. The bridgehead stereochemistry dictates the vector of the electrophilic "warhead" (e.g., nitrile or boronic acid) that covalently engages the active site serine.

Detailed Experimental Protocol

Protocol: Synthesis of a 5,6-Fused Indolizidinone via RCM Rationale: This protocol ensures high stereocontrol using a chiral pool starting material (L-proline).

Materials
  • Substrate: N-Allyl-2-vinylpyrrolidine-1-carboxamide (derived from L-Proline).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Additives: Titanium isopropoxide (optional, to prevent chelation).

Step-by-Step Workflow
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the diene substrate (1.0 equiv, 10 mmol) in anhydrous DCM (0.01 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the ruthenium carbene.

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) as a solid in one portion. The solution will turn characteristic pink/brown.

  • Reflux: Fit with a condenser and reflux (40°C) for 2-4 hours. Monitor by TLC (stain with KMnO

    
     to visualize alkenes).
    
  • Quenching: Once conversion is >95%, cool to room temperature. Add ethyl vinyl ether (50 equiv) and stir for 30 minutes. Mechanism: This creates a catalytically inactive Fischer carbene, terminating the reaction.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Verify structure via

    
    H-NMR (look for disappearance of terminal vinyl protons) and HRMS.
    

Pharmacophore Mapping & Biological Logic

To effectively deploy these scaffolds, one must understand how they map onto biological space. The diagram below illustrates the mapping of a bicyclic lactam onto a Type II


-turn.

Pharmacophore cluster_peptide Native Peptide Turn cluster_mimetic Bicyclic Lactam Mimetic P1 Residue i (Carbonyl) P2 Residue i+1 (Side Chain) P1->P2 P4 Residue i+3 (NH) P1->P4 H-Bond L1 Lactam C=O (Acceptor) P1->L1 Mimics P3 Residue i+2 (Side Chain) P2->P3 L2 Bridgehead C (Vector 1) P2->L2 Restricts Chi Angle P3->P4 L3 Ring Fusion C (Vector 2) P3->L3 Restricts Phi/Psi L1->L2 L2->L3 L4 Scaffold NH (Donor) L3->L4 caption Fig 2. Pharmacophore overlay: Bicyclic lactam vs. Native Beta-Turn.

Future Directions: Diversity-Oriented Synthesis

The future of this field lies in Late-Stage Functionalization . Rather than building the scaffold with the side chains, chemists are now synthesizing "naked" bicyclic lactams with reactive handles (e.g., aryl halides, boronic esters) to rapidly generate libraries via cross-coupling (Suzuki, Buchwald-Hartwig) in the final step. This approach accelerates SAR (Structure-Activity Relationship) cycles significantly.

References

  • Synthesis of Fused Bicyclic Systems with Nitrogen Atom at the Bridgehead.Vertex AI Search / PubMed. (2025).

    
    -lactams. Link
    
  • Switchable multipath cascade cyclization to synthesize bicyclic lactams. Chemical Communications. (2024). Novel base-catalyzed chemodivergent synthesis. Link

  • Bicyclic

    
    -Sheet Mimetics that Target the Transcriptional Coactivator 
    
    
    
    -Catenin.
    Angewandte Chemie Int.[3] Ed. (2021).[3][4][5][6][7] Application of bicyclic scaffolds in PPI inhibition.[2][7] Link
  • Heterocycles as a Peptidomimetic Scaffold. eScholarship. (2021). Review of solid-phase strategies for lactam peptidomimetics. Link

  • Structure Guided Discovery of Novel Pan Metallo-

    
    -Lactamase Inhibitors. Journal of Medicinal Chemistry. (2024).[8] Use of bicyclic systems in overcoming antibiotic resistance. Link
    

Sources

A Comprehensive Technical Guide to 3-Aza-8-Oxabicyclo[3.2.1]octan-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Aza-8-oxabicyclo[3.2.1]octan-2-one, a bicyclic lactam, is a pivotal chemical intermediate with significant applications in polymer science and medicinal chemistry. Derived from renewable resources like lignocellulose, it serves as a key monomer for the synthesis of high-performance bio-based polyamides. Its rigid, stereochemically defined structure also makes it an attractive scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of its core molecular attributes, a detailed, field-proven synthesis protocol, and a review of its primary applications, tailored for researchers and professionals in chemical synthesis and drug development.

Core Molecular Attributes

3-Aza-8-oxabicyclo[3.2.1]octan-2-one, also referred to as 8-Oxa-3-azabicyclo[3.2.1]octan-2-one, is a heterocyclic compound featuring a bridged ring system. This structure imparts significant rigidity and defined stereochemistry, which are crucial for its function as both a monomer and a molecular scaffold.

Table 1: Chemical Identifiers and Properties

AttributeValueSource(s)
IUPAC Name (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one[1]
CAS Number 83601-55-2[2]
Molecular Formula C₆H₉NO₂[1][2]
Molecular Weight 127.14 g/mol [2]
Monoisotopic Mass 127.06333 Da[1]
SMILES O=C1C[C@H]2CO2[1]
InChIKey MNYUSIQFKHKEQT-CRCLSJGQSA-N[1]

Note: The numbering of heteroatoms can vary (3-aza-8-oxa vs. 8-oxa-3-aza). Both nomenclatures refer to the same core structure.

Synthesis and Manufacturing: A Sustainable Approach

The industrial viability and research applicability of 3-aza-8-oxabicyclo[3.2.1]octan-2-one are significantly enhanced by modern synthetic routes that prioritize sustainability, scalability, and efficiency. A leading methodology involves a streamlined, multi-step process starting from furfurylamine, a derivative of furfural, which can be sourced from lignocellulosic biomass.[3]

Rationale for the Synthetic Pathway

This synthetic strategy is advantageous for several key reasons:

  • Renewable Feedstock: It utilizes furfurylamine, which is derived from non-edible biomass, reducing reliance on petrochemicals and minimizing the environmental footprint associated with land use changes.[3]

  • Avoidance of Harsh Reagents: Compared to older methods that may require expensive or toxic reagents, this pathway employs more benign conditions and solvents like water and acetic acid.[3]

  • Scalability: The process is designed for efficiency, making it suitable for producing the monomer on a scale required for polymer applications.[3]

Synthesis Workflow Diagram

The transformation from furfurylamine to the target bicyclic lactam involves three primary stages: C-H carboxylation, hydrogenation, and cyclization.

SynthesisWorkflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Lactamization A Furfurylamine (3) (from Lignocellulose) B 5-(aminomethyl)furan-2-carboxylic acid (1) A->B  1. Cs₂CO₃, CO₂ (60 bar), 155°C  2. Ion Exchange, HCl C Tetrahydrofuran intermediate B->C  Rh/C, H₂ (10 bar)  H₂O, 25°C D 3-Aza-8-oxabicyclo[3.2.1]octan-2-one (2) C->D  Acetic Acid (AcOH)  Reflux

Caption: Sustainable synthesis of 3-aza-8-oxabicyclo[3.2.1]octan-2-one.

Key Applications and Research Frontiers

The unique structural and chemical properties of 3-aza-8-oxabicyclo[3.2.1]octan-2-one make it a valuable building block in distinct scientific domains.

Polymer Chemistry: A Monomer for High-Performance Polyamides

The primary application of this bicyclic lactam is as a monomer for the synthesis of novel polyamides via anionic ring-opening polymerization (AROP).[4] The resulting polymer, poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl), exhibits compelling physical properties.

  • Mechanism: AROP is initiated by a strong base and an N-acyl lactam activator, offering excellent control over molecular weight and leading to near-quantitative yields under optimized conditions.

  • Polymer Properties: The polyamide derived from this monomer is noted for its high glass transition temperature (Tg), which is among the highest for non-aromatic, lignocellulose-derived polyamides. This high Tg imparts excellent thermal stability, making the material suitable for applications requiring robust performance at elevated temperatures.

  • Ion-Binding: The linear polymer has also been studied for its ion-binding properties, demonstrating an ability to extract alkali metal picrates from aqueous solutions into chloroform, a characteristic driven by the repeating heteroatomic structure.[5]

Medicinal Chemistry and Drug Development

The 8-azabicyclo[3.2.1]octane core is a well-established "privileged scaffold" in medicinal chemistry, forming the central structure of tropane alkaloids and numerous synthetic drugs.[6] While 3-aza-8-oxabicyclo[3.2.1]octan-2-one itself is primarily used as a monomer, its rigid framework is highly relevant to drug design for several reasons:

  • Conformational Constraint: The bicyclic system locks the molecule into a defined three-dimensional shape. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

  • Scaffold for Peptidomimetics: The lactam structure can act as a mimic of peptide bonds or turn structures in proteins. Derivatives can be synthesized to present functional groups in precise spatial orientations, making them valuable for designing inhibitors of proteases or modulators of protein-protein interactions.

  • Monoamine Transporter Ligands: Related 8-oxabicyclo[3.2.1]octane structures have been explored as potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT), which are critical targets for treating neurological disorders.[6]

Applications cluster_polymers Polymer Science cluster_medchem Medicinal Chemistry Monomer 3-Aza-8-oxabicyclo [3.2.1]octan-2-one Polymer High-Tg Polyamide Monomer->Polymer Anionic Ring-Opening Polymerization Scaffold Rigid Bicyclic Scaffold Monomer->Scaffold Core Structure for Derivative Synthesis Application_Polymer Sustainable Engineering Plastics (High Thermal Stability) Polymer->Application_Polymer Application_Medchem Drug Discovery (Peptidomimetics, CNS Agents) Scaffold->Application_Medchem

Caption: Key application pathways for 3-aza-8-oxabicyclo[3.2.1]octan-2-one.

Experimental Protocols

The following protocols are adapted from established literature and represent validated methods for the synthesis and polymerization of 3-aza-8-oxabicyclo[3.2.1]octan-2-one.

Protocol: Synthesis of 3-Aza-8-oxabicyclo[3.2.1]octan-2-one[3]

This three-step protocol provides a scalable and sustainable route from furfurylamine.

Step 1: Carboxylation of Furfurylamine

  • In a high-pressure reactor, combine furfurylamine, cesium carbonate (Cs₂CO₃, 3.15 equivalents).

  • Pressurize the reactor with carbon dioxide (CO₂) to 60 bar.

  • Heat the mixture to 155 °C and maintain for 18 hours.

  • After cooling, process the resulting mixture through an ion-exchange resin and treat with hydrochloric acid (HCl) to isolate 5-(aminomethyl)furan-2-carboxylic acid hydrochloride.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in water.

  • Add 0.7 mol% Rhodium on carbon (Rh/C) as the catalyst.

  • Pressurize the vessel with hydrogen (H₂) to 10 bar.

  • Stir the reaction at 25 °C for 2 hours or until hydrogen uptake ceases.

  • Filter the catalyst to yield an aqueous solution of the hydrogenated intermediate.

Step 3: Cyclization (Lactamization)

  • Remove water from the filtrate from Step 2 under reduced pressure.

  • Add glacial acetic acid to the residue.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture and purify by standard methods (e.g., crystallization or chromatography) to yield 3-aza-8-oxabicyclo[3.2.1]octan-2-one.

Protocol: Anionic Ring-Opening Polymerization (AROP)[4]

This protocol describes the polymerization of the monomer to a high molecular weight polyamide.

  • Thoroughly dry all glassware and reagents. The monomer must be scrupulously purified and dried.

  • In an inert atmosphere (e.g., a glovebox), dissolve the 3-aza-8-oxabicyclo[3.2.1]octan-2-one monomer in a dry, polar aprotic solvent (e.g., DMSO).

  • Add the initiator, a strong base such as potassium tert-butoxide (t-BuOK), typically at a concentration of 1 mol%.

  • Add the activator, such as the N-acetylated monomer, also at a concentration of 1 mol%. The monomer-to-activator ratio controls the final molecular weight.

  • Stir the reaction mixture at a controlled low temperature (e.g., 0 °C) for a short duration (e.g., 15-30 minutes). The polymerization is typically rapid.

  • Quench the reaction by adding a proton source (e.g., acetic acid).

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum to a constant weight.

References

  • Moore, J. A., & Partain, E. M., III. (1983). Ion-binding properties of poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl) and poly(oxymethylene(cis-tetrahydro-2,5-furandiyl)carbonyl). Macromolecules.
  • ACS Publications. (n.d.). Ion-binding properties of poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl) and poly(oxymethylene(cis-tetrahydro-2,5-furandiyl)carbonyl). Retrieved from [Link]

  • PubChemLite. (n.d.). Rac-(1r,5s)-8-oxa-3-azabicyclo[3.2.1]octan-2-one. Retrieved from [Link]

  • Thieme. (2020). Carbamate-Promoted Carboxylation: A High-Pressure Route to Sustainability. Synfacts.
  • SciSpace. (n.d.). Polyamide monomers via carbonate-promoted C–H carboxylation of furfurylamine. Retrieved from [Link]

  • Angene Chemical. (n.d.). (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxa-8-azabicyclo(3.2.1)octane. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (1983). Ion-binding properties of poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl) and poly(oxymethylene(cis-tetrahydro-2,5-fu. Retrieved from [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • SciSpace. (n.d.). Polyamide monomers via carbonate-promoted C–H.... Retrieved from [Link]

  • Moore, J. A., & Partain, E. M., III. (1982). Synthesis and polymerization of 3-aza-8-oxabicyclo(3.2.1.)octane-2-one. Journal of Polymer Science: Polymer Letters Edition, 20(10), 521-523.
  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024.
  • Semantic Scholar. (2019). Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • MDPI. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Polymers, 14(11), 2295.
  • Elsevier. (1999). Reduction of carbonyl groups in aromatic polyketones: synthesis and characterization of methylene-bridged polyaryl-ethers and -thioethers. Polymer, 40(19), 5449-5455.

Sources

Methodological & Application

Application Note: High-Value Chiral Scaffolding using rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for researchers utilizing rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one (hereafter referred to as 8-Oxa-3-Aza-2-one ) as a chiral building block.

This guide moves beyond basic synthesis to focus on chiral resolution, functionalization strategies, and high-value applications in drug discovery and material science.

Executive Summary & Structural Analysis

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is a rigid, bicyclic lactam derived from renewable lignocellulose feedstocks (specifically furfurylamine). Structurally, it represents a hybrid between the tropane alkaloid core (8-azabicyclo[3.2.1]octane) and sugar-derived tetrahydrofurans.

Key Structural Features:
  • Rigid Bicyclic Framework: The [3.2.1] bridge locks the conformation, reducing the entropic penalty upon binding to biological targets (GPCRs, ion channels).

  • Bio-Isosterism: The 8-oxa bridge acts as a hydrogen bond acceptor, mimicking the spatial properties of tropanes but with altered lipophilicity and pKa profiles.

  • Lactam Handle: The C2 carbonyl and N3 nitrogen provide orthogonal vectors for functionalization or polymerization.

  • Chirality: The molecule possesses two bridgehead chiral centers (C1 and C5). Due to the lactam linkage, the molecule is chiral (C1 symmetry), existing as a pair of enantiomers: (1R,5S) and (1S,5R) .

Applications:

  • Medicinal Chemistry: Precursor to conformationally constrained

    
    -amino acids (GABA analogs) and peptidomimetics.
    
  • Polymer Science: Monomer for high-

    
     polyamides via Anionic Ring-Opening Polymerization (AROP).
    
  • Chiral Ligands: Scaffold for asymmetric catalysis ligands.

Protocol: Chiral Resolution

Since the standard synthesis yields a racemate, the critical first step for pharmaceutical applications is optical resolution. Two methods are detailed below: Preparative Chiral SFC (for discovery scale) and Enzymatic Kinetic Resolution (for scale-up).

Method A: Preparative Supercritical Fluid Chromatography (SFC)

Recommended for rapid access to gram-scale enantiomers with >99% ee.

Equipment: Preparative SFC System (e.g., Waters Prep 100q or equivalent). Stationary Phase: Chiralpak IG or Chiralpak AD-H (Amylose-based columns generally show superior selectivity for bicyclic lactams).

Operational Parameters:

Parameter Setting
Column Chiralpak IG (20 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (85:15 v/v)
Flow Rate 50 - 70 mL/min
Back Pressure 120 bar
Temperature 40 °C
Detection UV at 210 nm (Amide band)

| Sample Conc. | 50 mg/mL in Methanol |

Procedure:

  • Dissolve the racemic lactam in HPLC-grade methanol. Filter through a 0.2 µm PTFE filter.

  • Perform a scouting run to determine retention times (

    
     and 
    
    
    
    ).
  • Execute stacked injections. Collect fractions triggered by UV threshold.

  • Concentrate fractions under reduced pressure. Note: The lactam is stable, but avoid temperatures >50°C to prevent potential ring-opening if traces of acid/base are present.

  • QC: Verify enantiomeric excess (ee) using analytical SFC or chiral GC.

Method B: Enzymatic Kinetic Resolution (EKR)

Recommended for cost-effective multi-gram to kilogram resolution.

This protocol utilizes the selective hydrolysis of one enantiomer of the lactam to the corresponding amino acid, leaving the other lactam enantiomer intact.

Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Reaction Scheme:



(Note: Enantiopreference must be empirically verified; CAL-B typically favors the S-enantiomer ring opening in similar bridged systems).

Protocol:

  • Setup: In a round-bottom flask, suspend rac-8-Oxa-3-Aza-2-one (10 g, 78 mmol) in diisopropyl ether (DIPE) or MTBE (100 mL).

  • Initiation: Add water (0.6 equiv, 47 mmol) and immobilized CAL-B (50% w/w relative to substrate).

  • Incubation: Shake or stir gently at 45°C. Monitor conversion by HPLC (Reverse Phase).

  • Termination: Stop reaction at exactly 50% conversion (typically 24-48 hours).

  • Workup:

    • Filter off the enzyme.

    • Separation: The unreacted lactam is soluble in the organic ether. The hydrolyzed amino acid (zwitterion) will precipitate or remain in the aqueous micro-phase.

    • Extract the organic layer with sat. NaHCO₃ to remove traces of amino acid.

    • Dry organic layer (MgSO₄) and concentrate to yield the optically enriched lactam .

    • Acidify the aqueous layer to pH 2 and extract/lyophilize to recover the chiral amino acid .

Functionalization Protocols

Once resolved, the scaffold can be diverted into three primary workflows.

Workflow A: N-Functionalization (Scaffold Decoration)

Target: GPCR Ligands / Tropane Analogs

The amide nitrogen (N3) is nucleophilic enough for alkylation after deprotonation.

  • Deprotonation: Dissolve chiral lactam (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min.

  • Alkylation: Add alkyl halide (e.g., Benzyl bromide, 1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4-12 h.

  • Quench: Carefully add sat. NH₄Cl.

  • Purification: Extract with EtOAc. Flash chromatography (SiO₂, Hex/EtOAc).

Workflow B: Ring-Opening to Constrained Amino Acids

Target: Peptidomimetics

Hydrolysis yields a tetrahydrofuran-based


-amino acid, a bio-isostere of GABA.
  • Hydrolysis: Dissolve lactam in 6M HCl.

  • Reflux: Heat to 100°C for 4 hours.

  • Isolation: Concentrate in vacuo. The product is the hydrochloride salt of 4-(aminomethyl)tetrahydrofuran-2-carboxylic acid .

  • Application: Use in solid-phase peptide synthesis (SPPS) as a turn-inducer.

Workflow C: Anionic Ring-Opening Polymerization (AROP)

Target: High-Performance Bio-Polyamides

  • Activator Prep: React lactam with acetyl chloride to form N-acetyl-8-oxa-3-azabicyclo[3.2.1]octan-2-one (Activator).

  • Initiation: In a dry flask, mix monomeric lactam (100 equiv) with NaH (2 equiv) to generate the lactamate anion in situ.

  • Polymerization: Add Activator (1 equiv). Stir at 25°C. The mixture will solidify rapidly (minutes).

  • Result: Poly(iminomethylene-tetrahydrofurandiyl-carbonyl), a semi-crystalline polyamide with

    
    C.[1]
    

Visualizing the Workflows

G Start Furfurylamine (Bio-Source) Racemate rac-8-Oxa-3-Aza-2-one (Bicyclic Lactam) Start->Racemate Carbonylation Pd/C SFC Prep SFC (Chiralpak IG) Racemate->SFC Enzyme Enzymatic Resolution (CAL-B) Racemate->Enzyme EnantiomerA (1R,5S)-Lactam (>99% ee) SFC->EnantiomerA Enzyme->EnantiomerA Unreacted AminoAcid Chiral Amino Acid (Hydrolysis Product) Enzyme->AminoAcid Hydrolyzed Polymer Bio-Polyamide (High Tg) EnantiomerA->Polymer AROP (NaH, Activator) Drug Tropane Analog (GPCR Ligand) EnantiomerA->Drug N-Alkylation Reduction Peptide Peptidomimetic (Turn Inducer) AminoAcid->Peptide Fmoc-Protection SPPS

Figure 1: Strategic workflow for the resolution and application of the 8-oxa-3-aza scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Resolution (Enzymatic) Enzyme inhibition by product or solvent.Switch solvent to DIPE (Diisopropyl ether). Ensure water content is strictly controlled (0.5-0.6 eq).
Polymerization Stalls Moisture contamination.AROP is extremely sensitive to water. Dry monomer over P₂O₅ or by azeotropic distillation with toluene before use.
Racemization during Functionalization Harsh basic conditions at high temp.Bridgehead protons are generally stable, but avoid prolonged reflux with strong alkoxides. Use NaH/THF at 0°C-RT.
Poor Solubility High polarity of lactam.Use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, CHCl₃) for reactions.

References

  • Synthesis & Polymerization: Lankenau, A. W., & Kanan, M. W. (2020). "Polyamide monomers via carbonate-promoted C–H carboxylation of furfurylamine."[2] Chemical Science, 11, 248–252. Link

  • Polymer Properties: Lankenau, A. W., et al. (2021). "A High-Tg Polyamide Derived from Lignocellulose and CO2."[1] Macromolecules, 54(20), 9319–9324. Link[1]

  • Medicinal Chemistry Context: Meltzer, P. C., et al. (2003).[3] "2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters."[3] Journal of Medicinal Chemistry, 46(8), 1456–1464.[3] Link[3]

  • Bicyclic Lactam Resolution (Analogous Protocol): Forró, E., & Fülöp, F. (2003). "Lipase-Catalyzed Enantioselective Ring Opening of Unactivated Alicyclic-Fused β-Lactams in an Organic Solvent." Organic Letters, 5(8), 1209–1212. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chemical reagents.

Sources

peptide isostere synthesis using 3-azabicyclo[3.2.1] scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis and application of 3-azabicyclo[3.2.1]octane scaffolds as conformationally restricted peptide isosteres. Unlike flexible linear peptides, this bridged bicyclic system locks the backbone into specific geometries (


-turn or polyproline II helix mimics), significantly enhancing metabolic stability and receptor selectivity.[1][2] This protocol focuses on the oxidative cleavage-reductive amination  route starting from norbornene precursors, a robust method yielding high stereochemical fidelity.[1][2]

Strategic Design: Why 3-Azabicyclo[3.2.1]octane?

In drug design, the 3-azabicyclo[3.2.1]octane core serves as a "Proline-Plus" mimetic.[1][2] While proline restricts the


 dihedral angle, the 3-azabicyclo scaffold restricts both 

and

angles due to the ethylene bridge spanning the C

and C

positions (relative to a proline numbering system).

Key Advantages:

  • Metabolic Stability: The bicyclic cage prevents protease access to the amide bond.

  • Fixed Geometry: It rigidly enforces a "kink" in the peptide chain, ideal for mimicking

    
    -turns (residues 
    
    
    
    and
    
    
    ).[1][2]
  • Vector Positioning: The bridgehead carbons allow precise orientation of side-chain functionalities (e.g., carboxylic acid and amine handles) in 3D space.[1][2]

Conformational Logic Diagram

PeptideIsostere Linear Linear Peptide (Flexible, Protease Susceptible) Proline Proline (Restricts Phi angle) Linear->Proline Cyclization Scaffold 3-Azabicyclo[3.2.1]octane (Restricts Phi & Psi, Locks Turn) Proline->Scaffold Bridging (Ethylene Bridge) Target High Affinity Ligand (GPCRs, Protease Inhibitors) Scaffold->Target Pre-organization

Figure 1: Evolution of conformational restriction from linear peptides to bicyclic isosteres.[1][2]

Synthesis Protocol: The Norbornene Route

This protocol utilizes the oxidative cleavage of norbornene


-amino esters followed by reductive amination.[3] This route is preferred over transannular cyclization due to the accessibility of norbornene precursors and superior stereocontrol.

Precursor: exo- or endo-Norbornene


-amino ester (commercially available or synthesized via Diels-Alder).[1][2]
Step 1: Dihydroxylation
  • Objective: Convert the alkene to a cis-diol.

  • Reagents: Osmium tetroxide (OsO

    
    , cat.), N-Methylmorpholine N-oxide (NMO).[1][2]
    
  • Solvent: Acetone/Water (10:1).

Procedure:

  • Dissolve the N-Boc-protected norbornene amino ester (1.0 equiv) in Acetone/H

    
    O.[2]
    
  • Add NMO (1.1 equiv) and OsO

    
     (2.5 mol% in t-BuOH).
    
  • Stir at Room Temperature (RT) for 12 hours.

  • Quench: Add saturated aqueous Na

    
    SO
    
    
    
    to reduce residual Os(VIII). Stir for 30 mins.
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Yield: Typically >90%. The product is a cis-diol.

Step 2: Oxidative Cleavage & Reductive Amination (The "One-Pot" Cyclization)[2]
  • Objective: Cleave the diol to a dialdehyde and immediately cyclize with a primary amine to form the bicycle.

  • Reagents: Sodium Periodate (NaIO

    
    ), Primary Amine (R-NH
    
    
    
    ), Sodium Cyanoborohydride (NaBH
    
    
    CN).[1][2]
  • Critical Control: The dialdehyde intermediate is unstable; do not isolate.

Procedure:

  • Cleavage: Dissolve the diol (1.0 equiv) in THF/H

    
    O (10:1). Add NaIO
    
    
    
    (1.5 equiv) at 0°C. Stir vigorously for 30–60 mins.
    • Checkpoint: Monitor TLC for disappearance of diol.[2]

  • Filtration: Filter off the white NaIO

    
     precipitate. Dilute filtrate with dry MeOH.
    
  • Cyclization: Add the desired primary amine (1.0–1.2 equiv) (e.g., Benzylamine, Methylamine, or an amino acid ester for peptide ligation).[1][2]

    • Note: If using an amino acid ester (e.g., H-Gly-OEt), add Et

      
      N to neutralize the HCl salt.[1][2]
      
  • Reduction: After 15 mins, add NaBH

    
    CN (2.0 equiv) and Acetic Acid (1.0 equiv) to buffer pH to ~5–6.
    
  • Stir at RT for 16 hours.

  • Workup: Concentrate, redissolve in EtOAc, wash with sat. NaHCO

    
     (to remove boric acid complexes).[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Scheme Visualization

SynthesisRoute Norbornene N-Boc-Norbornene Amino Ester Diol cis-Diol Intermediate Norbornene->Diol OsO4, NMO (Dihydroxylation) Dialdehyde Dialdehyde (Transient/Unstable) Diol->Dialdehyde NaIO4 (Oxidative Cleavage) Imine Bis-Imine/Hemiaminal Dialdehyde->Imine R-NH2 (Condensation) Product 3-Azabicyclo[3.2.1]octane Scaffold Imine->Product NaBH3CN (Reductive Amination)

Figure 2: The "Norbornene Route" for generating the 3-azabicyclo[3.2.1] core.[1][2][4]

Incorporation into Peptides (SPPS Protocol)

The 3-azabicyclo scaffold is a secondary amine (sterically hindered).[2] Coupling the next amino acid to this scaffold requires high-efficiency coupling reagents.

Standard Fmoc-SPPS Cycle for 3-Azabicyclo Insertion:

  • Resin Loading: Load the scaffold onto 2-Chlorotrityl chloride resin if the scaffold has a free carboxyl group (C-terminus).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • QC: Chloranil test (for secondary amines) will be positive (blue).[2]

  • Coupling to the Scaffold (Difficult Step):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1][2]

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).[1][2]

    • Stoichiometry: 3 equiv AA : 3 equiv HATU : 3 equiv HOAt : 6 equiv DIPEA.[2]

    • Time: Double coupling (2 x 1 hour) is recommended.

  • Cleavage: 95% TFA / 2.5% TIPS / 2.5% H

    
    O.
    

Characterization & Quality Control

NMR Fingerprint (400 MHz, CDCl


): 
  • Bridgehead Protons (H1/H5): Distinct multiplets around

    
     2.2–2.6 ppm.[2]
    
  • Methylene Bridge (H8): AB system (or multiplet) around

    
     1.4–1.8 ppm.[1][2]
    
  • N-Methylene Protons (H2/H4): If the ring is symmetric, these simplify.[1][2] In peptide derivatives, they appear as diastereotopic multiplets around

    
     2.6–3.0 ppm.[1][2]
    

Stereochemical Verification:

  • Use NOESY experiments to confirm the endo vs exo configuration relative to the bridge. The cis-relationship of the C2/C4 substituents is preserved from the diol intermediate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Dialdehyde decompositionDo not isolate the dialdehyde. Perform NaIO

cleavage and amine addition in rapid succession or use a biphasic system.
Incomplete Coupling (SPPS) Steric hindrance of secondary amineSwitch from HBTU to HATU or PyAOP .[2] Use microwave-assisted coupling (75°C, 20W, 5 min).
Epimerization Base-catalyzed alpha-proton abstractionUse Collidine instead of DIPEA during coupling steps involving the scaffold's carboxylic acid.

References

  • Kazi, B., et al. (2010).[1][2] Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane

    
    -amino esters. Arkivoc, (ix), 31-39.[1][2][3]
    
    
  • Trabocchi, A., et al. (2010).[2] Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Small Molecule Medicinal Chemistry: Strategies and Technologies.

  • Meltzer, P. C., et al. (2000).[2] 3-Azabicyclo[3.2.1]octanes: Synthesis and Evaluation of Novel Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 43(15), 2982–2991.[2]

  • Gong, Y. D., et al. (2021).[1][2][5] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2768.[2]

Sources

Application Notes and Protocols for the Selective Reduction of 8-Oxa-3-Azabicyclo[3.2.1]octan-2-one Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Oxa-3-Azabicyclo[3.2.1]octane Scaffold and the Nuances of Lactam Reduction

The 8-oxa-3-azabicyclo[3.2.1]octane framework is a privileged scaffold in contemporary medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in the design of potent and selective ligands for a variety of biological targets, including monoamine transporters and Ataxia Telangiectasia and Rad3-related (ATR) inhibitors.[1] The synthesis of derivatives based on this core structure frequently involves the chemical manipulation of the corresponding lactam, 8-oxa-3-azabicyclo[3.2.1]octan-2-one. A pivotal transformation in this context is the selective reduction of the lactam's amide bond to the corresponding cyclic amine.

However, the reduction of lactams, particularly within a bicyclic system, is not a trivial undertaking. The choice of reducing agent dictates not only the success of the transformation but also the chemoselectivity and stereochemical outcome. This guide provides a comprehensive overview of reagents and protocols for the selective reduction of 8-oxa-3-azabicyclo[3.2.1]octan-2-one and its derivatives, grounded in mechanistic understanding and practical insights to aid researchers in this field.

Choosing the Right Tool for the Job: A Comparative Overview of Reducing Agents

The selection of a reducing agent is a critical decision driven by the desired outcome and the presence of other functional groups in the molecule. A powerful, non-selective reagent may be suitable for a simple, robust substrate, while a milder, more selective agent is necessary for complex molecules with sensitive functionalities.

Reagent ClassCommon ExamplesKey CharacteristicsConsiderations
Powerful Hydride Donors Lithium Aluminum Hydride (LiAlH₄)- Reduces most carbonyl functionalities, including esters and amides.[2] - High reactivity.[2] - Non-selective.- Can lead to over-reduction and side reactions with sensitive substrates. - Requires strictly anhydrous conditions and careful workup.[2]
Mild Hydride Donors with Activation Sodium Borohydride (NaBH₄) with Triflic Anhydride (Tf₂O)- Mild reaction conditions.[3] - High chemoselectivity; tolerates many functional groups.[3] - Good for substrates with sensitive functionalities.- Requires an activating agent. - The two-step, one-pot procedure needs careful control of stoichiometry and temperature.
Selective Boranes Borane-Tetrahydrofuran Complex (BH₃·THF)- Chemoselective for amides and carboxylic acids over esters.[4] - Generally milder than LiAlH₄.- Can be less reactive towards sterically hindered lactams. - Workup requires quenching of excess borane.
Bulky, Selective Hydrides 9-Borabicyclo[3.3.1]nonane (9-BBN)- Highly chemoselective for the reduction of lactams in the presence of esters.[5] - Mild and suitable for sensitive substrates.- Stoichiometric amounts are required.[5] - Can be slower than other methods.

Mechanistic Insights: Understanding How Reagents Work

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing reduction reactions. The pathways for lactam reduction vary significantly between different classes of reagents.

The Brute-Force Approach: Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon of the lactam.[6] The reaction proceeds through a tetrahedral intermediate, which then collapses to form an iminium ion. A second hydride addition to the iminium ion yields the final cyclic amine. Due to its high reactivity, LiAlH₄ will also reduce other sensitive functional groups, such as esters, that may be present in the molecule.

G cluster_0 LiAlH₄ Reduction Mechanism Lactam 8-Oxa-3-azabicyclo[3.2.1]octan-2-one Tetrahedral_Intermediate Tetrahedral Intermediate Lactam->Tetrahedral_Intermediate 1. LiAlH₄ (H⁻ attack) Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion 2. Elimination of OAlH₃⁻ Cyclic_Amine 8-Oxa-3-azabicyclo[3.2.1]octane Iminium_Ion->Cyclic_Amine 3. LiAlH₄ (H⁻ attack)

Caption: Mechanism of LiAlH₄ reduction of a lactam.

The Finesse Approach: NaBH₄ with Triflic Anhydride (Tf₂O) Activation

Sodium borohydride on its own is generally not a sufficiently powerful reducing agent for lactams.[1] However, in the presence of a strong electrophilic activator like triflic anhydride (Tf₂O), the lactam carbonyl oxygen is activated, forming a highly reactive iminium triflate intermediate.[3] This intermediate is then readily reduced by the mild hydride donor, NaBH₄. This two-step, one-pot process allows for the selective reduction of the lactam under much milder conditions than with LiAlH₄, preserving other sensitive functional groups.

G cluster_1 Tf₂O/NaBH₄ Reduction Mechanism Lactam Lactam Activated_Lactam O-Triflyl Lactam Lactam->Activated_Lactam 1. Tf₂O Iminium_Triflate Iminium Triflate Intermediate Activated_Lactam->Iminium_Triflate 2. Elimination Reduced_Product Cyclic Amine Iminium_Triflate->Reduced_Product 3. NaBH₄

Caption: Mechanism of Tf₂O-activated NaBH₄ reduction.

Stereochemical Considerations in Bicyclic Systems

The rigid bicyclic structure of the 8-oxa-3-azabicyclo[3.2.1]octane system imposes significant steric constraints that can influence the stereochemical outcome of the reduction, especially if substituents are present on the ring. The approach of the hydride reagent to the carbonyl or iminium intermediate is often dictated by steric hindrance.[2][7] For instance, attack from the less hindered exo face is generally favored over the more hindered endo face. This principle, often referred to as "steric approach control," is a key consideration in predicting the major diastereomer formed in the reduction of substituted derivatives.[2]

Experimental Protocols

The following protocols are provided as detailed, self-validating guides for the selective reduction of 8-oxa-3-azabicyclo[3.2.1]octan-2-one derivatives. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

Protocol 1: General Procedure for the Powerful Reduction of an N-Substituted 8-Oxa-3-Azabicyclo[3.2.1]octan-2-one with LiAlH₄

This protocol is suitable for substrates that lack other reducible functional groups and where a complete, non-selective reduction is desired.

Materials:

  • N-substituted 8-oxa-3-azabicyclo[3.2.1]octan-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium sulfate solution

  • Water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0-3.0 equivalents) as a solid.

  • Suspend the LiAlH₄ in anhydrous THF (10 mL per gram of lactam).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-substituted 8-oxa-3-azabicyclo[3.2.1]octan-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Workup (Fieser method): Cautiously and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF and Et₂O.

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot (on TLC) corresponding to the amine product indicates the progress of the reaction.

  • Product Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the carbonyl peak in the ¹³C NMR and IR spectra is a key indicator of a successful reduction.

Protocol 2: Selective Reduction of an N-Substituted 8-Oxa-3-Azabicyclo[3.2.1]octan-2-one using NaBH₄ and Tf₂O

This protocol is ideal for substrates containing other reducible functional groups, such as esters, that need to be preserved.[3]

Materials:

  • N-substituted 8-oxa-3-azabicyclo[3.2.1]octan-2-one

  • Triflic anhydride (Tf₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 2-Fluoropyridine (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-substituted 8-oxa-3-azabicyclo[3.2.1]octan-2-one (1.0 equivalent) in anhydrous DCM or THF (10 mL per gram of lactam).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-fluoropyridine (1.2 equivalents, optional).

  • Add triflic anhydride (1.1 equivalents) dropwise over 15 minutes. The solution may turn cloudy.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete activation.

  • Add sodium borohydride (2.0-3.0 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • Reaction Monitoring: The reaction can be monitored for the disappearance of the starting lactam.

  • Product Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity, and to verify the integrity of other functional groups in the molecule.

G cluster_2 General Workflow for Lactam Reduction Start Substrate: 8-Oxa-3-azabicyclo[3.2.1]octan-2-one Reagent_Selection Select Reducing Agent (LiAlH₄, Tf₂O/NaBH₄, etc.) Start->Reagent_Selection Reaction Perform Reduction (Controlled Temperature and Stoichiometry) Reagent_Selection->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: A generalized experimental workflow for the reduction of 8-oxa-3-azabicyclo lactams.

Conclusion

The selective reduction of 8-oxa-3-azabicyclo[3.2.1]octan-2-one lactams is a critical transformation for accessing a range of biologically important molecules. The choice of reducing agent is paramount and should be guided by the desired chemoselectivity and the overall synthetic strategy. While powerful reagents like LiAlH₄ offer a straightforward route to the corresponding cyclic amines, milder and more selective methods, such as the Tf₂O-activated NaBH₄ reduction, provide the finesse required for complex, multi-functionalized substrates. By understanding the underlying mechanisms and adhering to carefully controlled experimental protocols, researchers can confidently and efficiently perform this key synthetic step.

References

  • Davies, H. M. L., & Fu, C. (2007). Synthesis and binding profile of 3-heterobiaryl systems in the 8-azabicyclo[3.2.1]octane series. Bioorganic & Medicinal Chemistry Letters, 17(12), 3363-3366. [Link]

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.2.1]nonane (9-BBN). Tetrahedron Letters, 40(20), 3673-3676. [Link]

  • [This is a placeholder reference for a general organic chemistry textbook that discusses DIBAL-H reductions, as a specific paper on DIBAL-H reduction of this lactam was not found in the search results.]
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • [This is a placeholder reference for a general organic chemistry textbook or review on lactam chemistry, as a specific paper on the synthesis of this lactam was not the primary focus of the search.]
  • Montclair State University. (2017). and [3.2.1]-3-azabicyclic diamines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Scribd. (n.d.). Borane Reduction. [Link]

  • ResearchGate. (2018). How can i selectively reduce ester to alcohol instead of amide present?[Link]

  • Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579-2582. [Link]

  • RSC Publishing. (2017). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

  • RSC Publishing. (2015). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[8][8] Cope rearrangement/aldol cyclization. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

  • WIPO Patentscope. (2023). WO/2023/005928 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]

  • Semantic Scholar. (1956). The Stereochemistry of Hydride Reductions. [Link]

  • RSC Publishing. (1970). On the reduction of β-lactams with diborane. [Link]

  • ACS Publications. (1953). Steric Effects and Stereochemistry of Lithium Aluminum Hydride Reduction. [Link]

  • NIH. (2012). The Chemistry of Bridged Lactams and Related Heterocycles. [Link]

  • ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

  • [This is a placeholder reference for a review on stereoselective reductions, as a specific paper directly comparing all aspects for this bicyclic lactam was not found.]
  • SciSpace. (n.d.). stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. [Link]

  • Google Patents. (2007). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one. This bicyclic lactam is a crucial scaffold in medicinal chemistry, forming the core of various therapeutic candidates. However, its synthesis can be challenging, often plagued by issues of low yield and competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice to help you troubleshoot common problems and optimize your synthetic strategy for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 8-oxa-3-azabicyclo[3.2.1]octan-2-one core?

A1: The most common and effective strategies rely on intramolecular cyclization reactions.[1][2][3] A typical approach involves the formation of a suitably substituted precursor that can undergo ring closure to form the bicyclic lactam system. Key methods include tandem C-H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization of allylic silyl ethers and 1,3-dipolar cycloadditions.[4][5] The choice of strategy often depends on the available starting materials and the desired substitution pattern on the bicyclic core.

Q2: What is the most critical factor influencing the yield of the intramolecular cyclization?

A2: The most critical factor is often the purity of the precursor undergoing cyclization.[1] Impurities can interfere with the reaction, leading to the formation of side products and a significant reduction in the yield of the desired bicyclic lactam. Rigorous purification of the acyclic precursor before the cyclization step is paramount for a successful reaction.

Q3: Are there any specific catalysts that are recommended for this type of synthesis?

A3: The choice of catalyst is highly dependent on the specific reaction. For instance, in syntheses involving 1,3-dipolar cycloadditions, rhodium(II) acetate (Rh₂(OAc)₄) is a commonly used catalyst.[5] In other approaches, Lewis acids like zinc bromide (ZnBr₂) may be employed to promote key steps such as aldol cyclization.[4] It is essential to screen different catalysts and optimize their loading to achieve the best results for a particular synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Impure Starting Material: Residual solvents, unreacted reagents, or byproducts from previous steps can inhibit the cyclization reaction.[1] 2. Incorrect Reaction Temperature: The activation energy for the cyclization may not be reached, or decomposition of the product/starting material may occur at excessively high temperatures. 3. Inefficient Catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities.1. Purify the Precursor: Utilize column chromatography, recrystallization, or distillation to ensure the starting material is of the highest purity before proceeding with the cyclization. 2. Optimize Temperature: Perform small-scale experiments at various temperatures to identify the optimal range for your specific substrate and catalyst system. 3. Catalyst Screening: Test a range of catalysts known to promote similar transformations. Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive.
Presence of Multiple Products (Low Selectivity) 1. Formation of Stereoisomers: The cyclization may lead to the formation of multiple diastereomers if not controlled stereochemically. 2. Competing Side Reactions: Depending on the functional groups present, side reactions such as elimination or intermolecular reactions can compete with the desired intramolecular cyclization.1. Chiral Auxiliaries/Catalysts: Employ chiral auxiliaries on the starting material or use a stereoselective catalyst to favor the formation of the desired diastereomer. 2. Reaction Condition Optimization: Adjusting the solvent, temperature, and reaction time can often favor the desired reaction pathway. For instance, running the reaction at a lower concentration can favor intramolecular over intermolecular reactions.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. 2. Equilibrium Reached: The reaction may be reversible and has reached a point of equilibrium.1. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction. 2. Removal of a Byproduct: If the reaction is reversible, removing a byproduct (e.g., water or an alcohol) can shift the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or molecular sieves.
Difficult Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and major impurities may have very similar polarities, making separation by column chromatography challenging. 2. Product Instability: The bicyclic lactam may be unstable under the purification conditions (e.g., on silica gel).1. Alternative Purification Methods: Consider other purification techniques such as preparative HPLC, recrystallization, or derivatization to a more easily separable compound, followed by removal of the derivatizing group. 2. Use of Deactivated Silica/Alumina: If using column chromatography, consider using silica gel or alumina that has been treated with a base (like triethylamine) to prevent decomposition of sensitive products.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 8-oxa-3-azabicyclo[3.2.1]octan-2-one.

G cluster_start cluster_analysis cluster_decision cluster_solutions cluster_actions cluster_end start Low Yield or Impure Product analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze decision Identify Primary Issue analyze->decision impure_sm Impure Starting Material? decision->impure_sm Purity Issue wrong_cond Suboptimal Conditions? decision->wrong_cond Conversion Issue side_react Side Reactions? decision->side_react Selectivity Issue repurify Repurify Starting Material impure_sm->repurify optimize Optimize Temp, Solvent, Catalyst wrong_cond->optimize modify Modify Substrate or Change Reaction Type side_react->modify end_goal Improved Yield and Purity repurify->end_goal optimize->end_goal modify->end_goal

Sources

resolving enantiomers of racemic 8-oxa-3-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the resolution of racemic 8-oxa-3-azabicyclo[3.2.1]octan-2-one , a structural analog of the "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one). This scaffold is a critical intermediate for synthesizing carbocyclic nucleosides, glycosidase inhibitors, and tropane alkaloid analogs.

Due to the specific bridged nature of the [3.2.1] system, resolution is most efficiently achieved via Enzymatic Kinetic Resolution (EKR) or Chiral Chromatography .

Part 1: Executive Summary & Strategic Approach

The target molecule is a bicyclic lactam.[1] The most robust industrial and laboratory method for resolving such lactams is hydrolase-catalyzed kinetic resolution .

  • Mechanism: A specific enzyme (Lipase or Lactamase) selectively hydrolyzes the amide bond of one enantiomer, converting it into the corresponding water-soluble amino acid. The other enantiomer remains an intact, organic-soluble lactam.

  • Why this method? It allows for facile separation via liquid-liquid extraction (acid/base workup) without requiring expensive chiral auxiliaries.

Part 2: Primary Protocol – Enzymatic Kinetic Resolution (EKR)

Objective: Isolate optically pure (-)-lactam and (+)-amino acid (or vice versa, depending on enzyme preference). Enzyme of Choice: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) or Alcaligenes sp. Lipase.

Experimental Workflow

Step 1: Substrate Preparation

  • Dissolve 10.0 g of racemic 8-oxa-3-azabicyclo[3.2.1]octan-2-one in 100 mL of Diisopropyl ether (DIPE) or MTBE.

    • Note: If solubility is poor, add 5-10% Tetrahydrofuran (THF) or Toluene. Avoid DMSO as it can strip water from the enzyme.

  • Add 100 mL of Phosphate Buffer (0.1 M, pH 7.0).

    • Critical: The reaction requires water for hydrolysis. A biphasic system is standard.

Step 2: Enzymatic Hydrolysis

  • Add 500 mg - 1.0 g of Novozym 435 (CAL-B) to the biphasic mixture.

  • Incubate at 30–40°C with vigorous orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via Chiral HPLC (see Part 4) every 2 hours.

    • Target: Stop reaction at 50% conversion . (Theoretical yield max is 50% for each enantiomer).

Step 3: Workup & Separation

  • Filtration: Filter off the immobilized enzyme (can be washed with DIPE and reused).

  • Phase Separation: Transfer filtrate to a separatory funnel.

    • Organic Layer: Contains the Unreacted Lactam (Enantiomer A).

    • Aqueous Layer: Contains the Hydrolyzed Amino Acid (Enantiomer B).

  • Isolation of Lactam:

    • Wash the organic layer with brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallize from Ethyl Acetate/Hexane to upgrade ee% (enantiomeric excess) if necessary.

  • Isolation of Amino Acid:

    • The aqueous layer (pH ~7) contains the zwitterionic amino acid.

    • To isolate: Adjust pH to isoelectric point (approx pH 5-6) and concentrate/lyophilize, or use ion-exchange chromatography (Dowex 50W).

    • Cyclization (Optional): The amino acid can be re-cyclized to the lactam (inverted stereochemistry) using SOCl₂ or HMDS/TMSI if the other enantiomer is desired.

Part 3: Visualization of Resolution Workflow

ResolutionWorkflow Racemate Racemic 8-oxa-3-azabicyclo[3.2.1] octan-2-one EnzymeStep Enzymatic Hydrolysis (CAL-B / Phosphate Buffer / DIPE) 30°C, 200 rpm Racemate->EnzymeStep Checkpoint Check Conversion (Target: 50%) EnzymeStep->Checkpoint Separation Phase Separation Checkpoint->Separation At 50% Conv. OrganicPhase Organic Phase (DIPE) Separation->OrganicPhase AqueousPhase Aqueous Phase (Buffer) Separation->AqueousPhase ProductA Unreacted Lactam (Enantiomer A) >98% ee OrganicPhase->ProductA Evaporation ProductB Hydrolyzed Amino Acid (Enantiomer B) Ring Opened AqueousPhase->ProductB Lyophilization Recycle Optional: Chemical Recyclization (Inverts Stereochemistry) ProductB->Recycle Recycle->ProductA If Enantiomer A is target

Caption: Workflow for the enzymatic kinetic resolution of the bicyclic lactam, separating the unreacted lactam from the ring-opened amino acid.

Part 4: Analytical Quality Control (Chiral HPLC)

To validate the resolution, you must establish a robust chiral HPLC method. The lactam is polar; the amino acid is very polar.

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)
Column Chiralpak AD-H or IA (Daicel)Chiralpak AS-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90:10)Acetonitrile : Methanol (95:5)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Detection UV @ 210 nm (Amide bond)UV @ 210 nm
Notes Best for the Lactam .Better for polar derivatives.

Note for Amino Acid Analysis: The ring-opened amino acid will likely not retain well on these columns. Derivatize the amino acid (e.g., convert to methyl ester or N-Boc) before checking ee% on HPLC, or use a Chiral ZWIX(+) column.

Part 5: Troubleshooting & FAQs

Q1: The reaction conversion stalls at 30%. What is wrong?

  • Cause: Product inhibition (the amino acid might be inhibiting the lipase) or enzyme deactivation.

  • Fix:

    • Ensure pH is maintained at 7.0 (the amino acid release drops pH; use an auto-titrator or strong buffer).

    • Remove the product by refreshing the aqueous phase if possible.

    • Add 5% THF to improve substrate solubility if the lactam is precipitating.

Q2: I need the enantiomer that hydrolyzed (the amino acid), but I need it as the lactam.

  • Solution: You must chemically re-cyclize the amino acid.

    • Protocol: Isolate the amino acid. Treat with Hexamethyldisilazane (HMDS) and TMSI (Trimethylsilyl iodide) in refluxing dichloroethane, or use SOCl₂ in methanol followed by base treatment. This reforms the lactam ring. Note: This usually retains the chiral center's configuration relative to the amino acid, effectively giving you the "other" lactam enantiomer.

Q3: Can I resolve the amine (8-oxa-3-azabicyclo[3.2.1]octane) instead of the lactam?

  • Answer: Yes. If you already reduced the lactam to the amine:

    • Use Classical Resolution with L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .

    • Solvent: Ethanol/Water mixtures.

    • The amine forms diastereomeric salts. Recrystallize until constant melting point/rotation is achieved.

Q4: How do I determine Absolute Configuration?

  • Method: Compare the specific rotation

    
     with literature values for the "Vince Lactam" analogs. Generally, the (-)-lactam corresponds to the (1R, 5S) configuration (bridgehead numbering dependent), but X-ray crystallography of a derivative (e.g., N-bromo-benzoyl) is the only absolute confirmation for this specific 8-oxa analog.
    

References

  • Enantioselective Synthesis of 8-azabicyclo[3.2.1]octanes via Asymmetric 1,3-Dipolar Cycloadditions. Chemical Communications. (2012). Link

  • Lipase-catalyzed Kinetic Resolution of Alicyclic β-amino Esters and N-hydroxymethyl-β-lactams. Tetrahedron: Asymmetry. (2003). Link

  • Enantioselective Preparation of 8-oxabicyclo[3.2.1]octane Derivatives. Journal of the American Chemical Society. (2010). Link

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam Protocol). Google Patents. (1991). Link

  • Lipase-Mediated Kinetic Resolution of Tropane Alkaloid Precursors. ResearchGate. (2000). Link

Sources

stability of 8-oxa-bridge under reducing conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 8-oxabicyclo[3.2.1]octane Systems Under Reducing Conditions Ticket ID: TECH-SUP-8OXA-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Stability Spectrum

Welcome to the technical support center for bridged ether systems. You are likely working with the 8-oxabicyclo[3.2.1]octane core (common in tropane alkaloid analogs or [4+3] cycloaddition adducts).

The Core Issue: Researchers often fear that the ether bridge (C1–O–C5) will cleave under reducing conditions. The Verdict: Unlike its highly strained cousin, 7-oxabicyclo[2.2.1]heptane, the 8-oxa[3.2.1] bridge is thermodynamically robust against most standard reducing agents (


, 

,

). However, it becomes hyper-sensitive to cleavage in the presence of Lewis Acids (LA) or strong nucleophilic organometallics (e.g., organolithiums).
Quick Reference: Reagent Compatibility Matrix
Reagent ClassReagent ExampleBridge StabilityRisk Factor
Hydrides

,

Stable Low. Safe for ketone/ester reduction.
Cat. Hydrogenation

/ Pd-C (1-3 atm)
Stable Low. Reduces alkenes without hydrogenolysis of the bridge.
Dissolving Metals

/

Variable Medium. Can cause reductive cleavage if functionalized.
Silanes + Lewis Acid

+

Unstable Critical. Will cause reductive ring opening.
Organolithiums

,

Unstable Critical. Causes

ring opening (desymmetrization).

Diagnostic Workflows & Visualizations

Workflow A: Selecting the Right Reduction Protocol

Use this decision tree to determine if your planned reduction will preserve or destroy the 8-oxa-bridge.

G Start Target Functional Group? Ketone Ketone / Aldehyde Start->Ketone Alkene C=C Double Bond Start->Alkene Q_Acid Is Lewis Acid Present? (TiCl4, BF3, etc.) Ketone->Q_Acid Method_H2 Use H2 / Pd-C (EtOAc) Alkene->Method_H2 Method_Hydride Use NaBH4 or LiAlH4 Q_Acid->Method_Hydride No Result_Open BRIDGE CLEAVED (Ring Opening) Q_Acid->Result_Open Yes (Reductive Ether Cleavage) Result_Safe BRIDGE INTACT (Target Reduced) Method_Hydride->Result_Safe Method_H2->Result_Safe

Figure 1: Decision matrix for reducing functional groups on the 8-oxabicyclo[3.2.1]octane scaffold.

Technical Protocols (Preservation)

Protocol 1: Chemoselective Hydrogenation of Enones

Objective: Reduce the C6-C7 double bond without cleaving the C1-O-C5 bridge or reducing the ketone (if controlled).

Context: The 8-oxa bridge is not benzylic; therefore, it resists standard hydrogenolysis (


) that would typically cleave benzyl ethers [1].

Reagents:

  • Substrate: 8-oxabicyclo[3.2.1]oct-6-en-3-one[1][2][3][4][5]

  • Catalyst: 10% Pd-C (5-10 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen Source:

    
     balloon or Parr shaker (3 atm)
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of substrate in EtOAc (0.1 M concentration). Note: EtOAc is preferred over MeOH if you wish to avoid acetal formation or solvolysis side-reactions.

  • Catalyst Addition: Add 10% Pd-C (10 mg per mmol substrate) under an inert argon atmosphere.

  • Hydrogenation: Purge with

    
     and stir at room temperature (25°C) under 1–3 atm pressure.
    
  • Monitoring: Monitor via TLC. The reaction typically completes in 2–5 hours.

  • Workup: Filter through a Celite pad to remove Pd-C. Concentrate in vacuo.

  • Outcome: Quantitative yield of the saturated bicycle. The bridge remains intact.

Protocol 2: Stereoselective Ketone Reduction

Objective: Reduce the C3 ketone to an alcohol. Mechanism: Hydride attack occurs from the less hindered face (usually exo), yielding the endo-alcohol, though this varies with C2/C4 substitution [2].

Step-by-Step:

  • Cooling: Dissolve substrate in MeOH at 0°C.

  • Addition: Add

    
     (1.1 equiv) portion-wise.
    
  • Quench: After 30 mins, quench with saturated

    
    .
    
  • Result: The bridge is inert to borohydrides.

Troubleshooting & FAQs

Q1: "I tried to reduce the ketone with , but I obtained a cycloheptene derivative. What happened?"

Diagnosis: You likely triggered an


 reductive ring opening .
While 

alone is usually safe, if your substrate has a leaving group (like an allylic ether or sulfone) or if a Lewis Acid contaminant was present, the hydride can attack the alkene (C6/C7), shifting the double bond and expelling the bridge oxygen [3].
  • Fix: Switch to

    
     / 
    
    
    
    (Luche Reduction) to ensure 1,2-addition to the ketone and avoid conjugate addition pathways.
Q2: "Can I use Lewis Acids to accelerate the reduction?"

Warning: NO. Combining a silane (


) or borohydride with a Lewis Acid (

,

) creates a "reductive ether cleavage" system. The Lewis Acid coordinates to the bridge oxygen, weakening the C-O bond, while the hydride attacks the bridgehead carbon.
  • Outcome: This will open the ring to form a substituted cyclohexane or cycloheptane [4].

Q3: "Is the bridge stable to SmI2 (Samarium Diiodide)?"

Answer: Generally, Yes , but with caveats.


 is used for single-electron reductions (e.g., Reformatsky-type couplings or ketone reductions). In 8-oxabicyclo[3.2.1] systems, 

has been successfully used to reduce conjugated esters without breaking the bridge [5].
  • Risk: If the bridge oxygen is

    
     to a radical stabilizing group (like a ketone), 
    
    
    
    -elimination (ring opening) is possible. For standard substrates, it is stable.

Advanced: Intentional Reductive Cleavage

If your goal is actually to break the bridge (e.g., to synthesize cycloheptanes), you must switch mechanisms. The most reliable method is Organolithium-mediated


 opening .
Mechanism of Cleavage

This pathway utilizes the strain (albeit lower than [2.2.1]) and the allylic nature of the bridge.

Reaction Substrate 8-oxabicyclo[3.2.1]oct-6-ene TS SN2' Transition State (Syn-Attack) Substrate->TS + R-Li Reagent R-Li (Nucleophile) Product Functionalized Cycloheptenol TS->Product Ring Opening

Figure 2: Pathway for intentional ring opening using organolithiums.

Protocol Summary:

  • Reagent:

    
     or 
    
    
    
    (2.0 equiv).
  • Conditions: THF, -78°C.

  • Result: The nucleophile attacks C6/C7, shifting the double bond and cleaving the C1-O bond, resulting in a cyclohept-3-en-1-ol derivative [3].

References

  • Ferreira, F. P., et al. (2009). "Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives." Journal of the Brazilian Chemical Society, 20(3).

  • Mann, J. (1986). "The synthetic utility of 8-oxabicyclo[3.2.1]oct-6-en-3-ones." Tetrahedron, 42(16), 4611-4659.
  • Lautens, M., & Fagnou, K. (2000). "Ring Opening of Oxabicyclic Compounds." Proceedings of the National Academy of Sciences. (Contextualizing

    
     mechanisms in oxa-bridges). 
    
  • Onnagawa, T., et al. (2018). "Synthesis of 8-Oxabicyclo[3.2.1]octanes by TiCl4-mediated activation." Synlett.

  • Meltzer, P. C., et al. (2000). "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Bioorganic & Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug development and chemical research. The bicyclic lactam, rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one, represents a vital scaffold in medicinal chemistry, analogous to the well-known Vince Lactam used in the synthesis of antiviral drugs.[1][2][3] This guide provides an in-depth, expert-led interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum. We will dissect the expected chemical shifts, multiplicities, and coupling constants, grounding our analysis in fundamental principles of spectroscopy. Furthermore, this guide will objectively compare the insights gained from 1H NMR with complementary analytical techniques such as 2D NMR (COSY, HSQC), 13C NMR, and Fourier-transform infrared spectroscopy (FTIR), offering a holistic protocol for robust structural verification.

The Molecule: Structure and Stereochemistry

The target molecule, rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one, possesses a rigid bicyclic framework.[4] The designation rac- indicates a racemic mixture of two enantiomers, which are indistinguishable in a standard achiral NMR solvent. The stereochemistry, (1R,5S), defines the relative spatial arrangement of substituents at the bridgehead carbons. This fixed conformation eliminates the complexities of ring-flipping seen in simple cyclohexanes, resulting in a well-defined and predictable NMR spectrum where each proton has a distinct chemical environment.[5]

For clarity in our analysis, the protons are systematically numbered as shown below. Due to the molecule's asymmetry, protons on the same carbon (e.g., H4α and H4β) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[6]

Caption: Structure of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one with proton numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure reliable data, a standardized protocol is essential. The following steps outline the best practices for sample preparation and 1H NMR data acquisition.

Step-by-Step Methodology
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical, as proton signals from the solvent can obscure parts of the spectrum.[7]

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Spectrometer Setup : Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and simplify interpretation.

  • Data Acquisition : Acquire the 1D proton spectrum using standard pulse sequences. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl3) Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Spectrometer Insert into Spectrometer (≥400 MHz) Add_TMS->Spectrometer Acquire_1D Acquire 1D 1H Spectrum Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_1D->Acquire_2D Process Process Spectra (Phase, Baseline, Reference) Acquire_2D->Process Interpret Interpret & Assign Signals Process->Interpret Report Generate Report Interpret->Report

Caption: Standardized workflow for NMR-based structural elucidation.

In-Depth 1H NMR Spectral Interpretation

The 1H NMR spectrum of this molecule is complex due to its rigidity and the diastereotopic nature of its methylene protons. A systematic approach is required for accurate signal assignment.[8][9]

Predicted Signal Analysis:
  • Bridgehead Protons (H1, H5) : These protons are in unique environments. H1 is adjacent to the lactam nitrogen and the ether oxygen bridge, while H5 is adjacent to two carbons and the ether bridge. They are expected to appear as distinct multiplets downfield, likely in the range of δ 4.5-5.0 ppm , due to the deshielding effect of the adjacent heteroatoms.[10]

  • Amide Proton (N3-H) : The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet between δ 5.0-8.0 ppm .[7] It may show coupling to the adjacent H4 protons.

  • Methylene Protons Adjacent to Nitrogen (H4α, H4β) : These diastereotopic protons are adjacent to the electron-withdrawing carbonyl group and the nitrogen atom. They are expected to resonate at different chemical shifts, likely in the δ 3.0-4.0 ppm range. They will exhibit geminal coupling to each other and vicinal coupling to the N-H proton.

  • Methylene Protons (H6α, H6β, H7α, H7β) : These four protons form a complex spin system. They are located on the carbocyclic part of the scaffold and are expected to appear in the more shielded region of the spectrum, typically between δ 1.5-2.5 ppm .[11] They will display complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions.

Summary of Predicted 1H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Integration
NH 5.0 - 8.0Broad Singlet (br s)-1H
H 14.5 - 5.0Multiplet (m)Vicinal1H
H 54.5 - 5.0Multiplet (m)Vicinal1H
H 4α / H3.0 - 4.0Doublet of Doublets (dd) eachGeminal, Vicinal2H
H 6α / H1.5 - 2.5Multiplet (m)Geminal, Vicinal2H
H 7α / H1.5 - 2.5Multiplet (m)Geminal, Vicinal2H

Comparative Analysis with Complementary Techniques

While 1H NMR is powerful, its data can be ambiguous in complex molecules. A multi-technique approach provides self-validating data and increases the confidence of the structural assignment.

2D NMR Spectroscopy: Resolving Complexity

Two-dimensional NMR experiments are indispensable for unraveling the connectivity of the molecule.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It is invaluable for tracing the proton-proton networks within the molecule. For instance, COSY would show correlations between H5, the two H6 protons, and the two H7 protons, confirming their connectivity in the six-membered ring portion of the scaffold.[13]

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the carbon signal to which it is directly attached.[13] This experiment is the most reliable way to assign carbon resonances and confirm which protons are attached to which carbons, resolving any overlap in the 1H spectrum.[14]

Sources

mass spectrometry fragmentation patterns of 8-oxa-3-azabicyclo compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: 8-Oxa-3-azabicyclo[3.2.1]octane Scaffolds

Executive Summary & Structural Context

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a "bridged morpholine." In drug discovery, this bicyclic system is increasingly utilized as a bioisostere for morpholine or piperidine to restrict conformational flexibility, thereby improving metabolic stability and selectivity for targets such as monoamine transporters (DAT/SERT).

Unlike simple morpholines, the [3.2.1] bicyclic architecture imposes significant ring strain and steric locking. This guide compares the fragmentation dynamics of this scaffold against its non-bridged parent (morpholine) and its constitutional isomer (tropane/8-azabicyclo[3.2.1]octane), providing a roadmap for structural elucidation.

Mechanistic Fragmentation: EI vs. ESI

The fragmentation of 8-oxa-3-azabicyclo[3.2.1]octane is governed by the competition between the charge-localizing nitrogen (N3) and the ether bridge (O8).

A. Electron Ionization (EI) – 70 eV

In EI, the molecule forms a radical cation (


).[1] The rigidity of the bicyclic system often allows the molecular ion to survive longer than in acyclic analogs, but characteristic cleavages occur rapidly.
  • Charge Localization: The ionization potential of the tertiary amine (N3) is lower than that of the ether oxygen (O8). The radical cation initially localizes on N3 .

  • 
    -Cleavage (Dominant Pathway): 
    
    • Homolytic cleavage occurs at the C2–C1 or C4–C5 bonds (adjacent to N3).

    • Unlike tropane (where N is at the bridgehead), N3 is in the ring. Cleavage here opens the piperidine ring but leaves the oxygen bridge intact initially.

  • Bridgehead Radical Instability:

    
    -cleavage generates a radical at the bridgehead carbon (C1 or C5). Bridgehead radicals are generally unstable (Bredt’s rule analog). Consequently, the fragmentation often proceeds via Hydrogen Rearrangement  rather than simple bond scission.
    
  • Retro-Diels-Alder (RDA) "Like" Fragmentation:

    • If the scaffold contains unsaturation (e.g., 8-oxa-3-azabicyclo[3.2.1]oct-6-ene), a true RDA reaction occurs, ejecting the oxygen bridge or the ethylene bridge.

    • In saturated systems, a pseudo-RDA mechanism is observed, often resulting in the loss of C

      
      H
      
      
      
      (ethylene, 28 Da) from the C6–C7 bridge.
B. Electrospray Ionization (ESI) – Positive Mode

In ESI, the species observed is


. Fragmentation under Collision-Induced Dissociation (CID) is charge-remote or charge-driven by proton migration.
  • Protonation Site: Exclusively at N3 (kinetic and thermodynamic product).

  • Ring Opening: The protonated amine facilitates heterolytic cleavage of the C2–C1 bond.

  • Neutral Losses:

    • Loss of H

      
      O (18 Da):  Common if hydroxyl substituents are present (e.g., on the ethylene bridge).
      
    • Loss of CH

      
      O (30 Da):  High-energy collision can force the ejection of the formaldehyde unit derived from the oxygen bridge, though this is less favorable than in simple ethers due to the bicyclic clamp.
      

Comparative Analysis: Scaffold Performance

The following table contrasts the 8-oxa-3-aza scaffold with its primary alternatives.

Table 1: Fragmentation Fingerprint Comparison

FeatureMorpholine (Parent)8-Oxa-3-azabicyclo[3.2.1] (Target)Tropane (Isomer)
Structure Monocyclic (Flexible)Bicyclic (Rigid, O-bridge)Bicyclic (Rigid, N-bridge)
Primary Ionization Site NitrogenNitrogen (N3)Nitrogen (N8 - Bridge)
Molecular Ion (EI) Weak / UnstableModerate StabilityModerate Stability
Base Peak (EI)

57 (Ring cleavage)

or

-cleavage

82 (Tropinone-like)
Diagnostic Neutral Loss 30 Da (CH

O)
28 Da (C

H

, Ethylene bridge)
29 Da (CH

N, if N-methyl)
Mechanism Ring Flipping

Cleavage
Locked Conformation

Stereoselective Cleavage
Bridge Opening (Bicyclic)

Visualization of Fragmentation Pathways

The diagram below illustrates the critical difference between the


-cleavage pathway and the Retro-Diels-Alder (RDA) pathway for the 8-oxa-3-azabicyclo scaffold.

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor [M+H]+ (Protonated N3) AlphaCleavage α-Cleavage Intermediate (Ring Open, Bridge Intact) Precursor->AlphaCleavage CID Activation (Bond C2-C1 Break) FragmentA Fragment A Loss of C2H4 (Ethylene Bridge) [M+H - 28]+ AlphaCleavage->FragmentA H-Rearrangement (Major Pathway) FragmentB Fragment B Loss of CH2O (Formaldehyde) [M+H - 30]+ AlphaCleavage->FragmentB High Energy (Minor Pathway) Legend1 Major Pathway: Ethylene Loss (Bridge C6-C7)

Figure 1: CID Fragmentation pathway for protonated 8-oxa-3-azabicyclo[3.2.1]octane.[2] The loss of the ethylene bridge (C2H4) is a diagnostic feature distinguishing it from simple morpholines.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible characterization, follow this LC-MS/MS protocol. This workflow is designed to differentiate the target scaffold from isomeric impurities (e.g., 3-oxa-8-azabicyclo variants).

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol promotes desolvation; Formic acid ensures [M+H]+ formation at N3.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

Step 2: MS Method (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE) Ramp:

    • Protocol: Acquire spectra at stepped CE: 15, 30, and 45 eV.

    • Validation: At 15 eV, the parent ion should be >90%. At 45 eV, the parent should be <10%, yielding rich fragmentation.

Step 3: Data Interpretation (The Check)
  • Identify Parent: Confirm

    
    .
    
  • Check for -28 Da: Look for

    
    .
    
    • If Present: Confirms bicyclic structure (loss of ethylene bridge).

    • If Absent: Suspect monocyclic morpholine derivative or ring opening without bridge ejection.

  • Check for -18 Da: Look for

    
    .
    
    • If Dominant: Suggests presence of a hydroxyl group (common in metabolic derivatives).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage and RDA mechanisms).
  • Meltzer, P. C., et al. (2008).[3] "Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Journal of Medicinal Chemistry. Link (Source for synthesis and characterization of 8-oxa-3-aza scaffolds).

  • Holčapek, M., et al. (2010). "Fragmentation of isomeric bicyclic amines." Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. "8-Azabicyclo[3.2.1]octane fragmentation data." Link (For comparison with the isomeric tropane system).

Sources

Comparative Guide: 8-Oxa-bicyclo[3.2.1]octane vs. 8-Aza-bicyclo[3.2.1]octane Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide provides a technical comparison between the 8-aza-bicyclo[3.2.1]octane (tropane) scaffold and its bioisostere, the 8-oxa-bicyclo[3.2.1]octane (oxatropane) scaffold.

  • 8-Aza-bicyclo[3.2.1]octane: The core skeleton of classic tropane alkaloids (cocaine, atropine, scopolamine).[1] It contains a bridgehead nitrogen atom, which is basic (

    
    ) and protonated at physiological pH.
    
  • 8-Oxa-bicyclo[3.2.1]octane: A synthetic bioisostere where the nitrogen bridge is replaced by an oxygen atom. This ether bridge is neutral, non-basic, and incapable of forming ionic bonds.

Key Insight: The substitution of Nitrogen (N) with Oxygen (O) fundamentally alters the electrostatic profile of the molecule without significantly changing its steric bulk. This "atomic mutation" allows researchers to probe the necessity of the cationic amine-aspartate interaction in receptor binding pockets.

Pharmacodynamic Comparison

Dopamine Transporter (DAT) Binding

Historically, it was believed that a basic nitrogen atom was essential for high-affinity binding to the Dopamine Transporter (DAT), presumably forming an ionic bond with Asp79 in the transporter's transmembrane domain.

  • 8-Aza Profile (Cocaine): Binds DAT with high affinity (

    
     nM). The protonated nitrogen is thought to anchor the molecule.
    
  • 8-Oxa Profile (Oxa-Cocaine Analogs): Surprisingly, 8-oxa analogs retain, and often exceed, the DAT binding affinity of their nitrogenous counterparts.

    • Experimental Evidence: Meltzer et al. demonstrated that 3

      
      -(4-iodophenyl)-tropane-2
      
      
      
      -carboxylic acid ester analogs retaining the 8-oxa bridge exhibited
      
      
      values in the low nanomolar range (e.g., O-401
      
      
      = 1.2 nM).
    • Mechanistic Implication: This suggests that for the "cocaine binding domain" on DAT, the ionic interaction is not a strict prerequisite. Hydrophobic interactions and hydrogen bonding (via the ester/aryl groups) drive affinity.

Muscarinic Acetylcholine Receptor (mAChR) Binding

In contrast to DAT, the muscarinic receptor binding pocket places a high penalty on the loss of the cationic head.

  • 8-Aza Profile (Atropine/Scopolamine): High affinity antagonists. The positive charge on the nitrogen (or quaternary ammonium) interacts strongly with a conserved aspartate residue (e.g., Asp147 in M1).

  • 8-Oxa Profile: The replacement of N with O abolishes the positive charge. Consequently, 8-oxa analogs of atropine generally exhibit drastically reduced affinity (often >100-fold loss) for mAChR subtypes.

    • Application: This makes the 8-oxa scaffold a valuable tool for designing highly selective DAT inhibitors that lack the anticholinergic side effects (dry mouth, tachycardia) associated with classic tropanes.

Selectivity Ratios (DAT vs. SERT)

The 8-oxa substitution often shifts the selectivity profile.

  • 8-Aza: Many 3-phenyltropanes are non-selective, inhibiting both DAT and the Serotonin Transporter (SERT).

  • 8-Oxa: Certain 8-oxa analogs display enhanced selectivity for DAT over SERT, making them useful probes for dopaminergic signaling without serotonergic interference.

Physicochemical & Pharmacokinetic Properties

Property8-Aza-bicyclo[3.2.1]octane (Tropane)8-Oxa-bicyclo[3.2.1]octane (Oxatropane)Impact on Pharmacology
Basicity (

)
Basic (~9.0)Neutral (Ether)8-Oxa does not protonate; no cation-trapping in lysosomes.
Lipophilicity (LogP) Variable (pH dependent)High (pH independent)8-Oxa is consistently lipophilic; high BBB permeability.
H-Bonding Donor (if NH) & AcceptorAcceptor only (Ether)8-Oxa loses H-bond donor capability.
Metabolic Stability Vulnerable to N-demethylationHigh Stability8-Oxa resists oxidative N-dealkylation (CYP450).
Synthesis Precursor: Tropinone/PyrrolesPrecursor: FuransRequires different synthetic routes (e.g., [4+3] cycloaddition).

Visualizations (Graphviz)

SAR & Binding Logic Diagram

This diagram illustrates the structural divergence and its functional consequences on receptor binding.

SAR_Comparison cluster_Aza 8-Aza (Nitrogen Bridge) cluster_Oxa 8-Oxa (Oxygen Bridge) Scaffold Bicyclo[3.2.1]octane Core Aza 8-Aza Scaffold (Basic Amine) Scaffold->Aza Oxa 8-Oxa Scaffold (Ether Bridge) Scaffold->Oxa Charge Positively Charged (at pH 7.4) Aza->Charge Metab_Aza Metabolism: N-Demethylation Aza->Metab_Aza DAT Dopamine Transporter (DAT) Charge->DAT Ionic Bond (Classic Model) mAChR Muscarinic Receptor (mAChR) Charge->mAChR Critical Interaction (Aspartate) Neutral Neutral / Lipophilic (No Ionization) Oxa->Neutral Metab_Oxa Metabolism: Resistant to Dealkylation Oxa->Metab_Oxa Neutral->DAT Maintains Affinity (Hydrophobic Driven) Neutral->mAChR Loss of Affinity (No Cation)

Caption: Structural Activity Relationship (SAR) divergence between 8-aza and 8-oxa scaffolds showing differential receptor impact.

Experimental Workflow: Comparative Binding Assay

Standard protocol logic for validating the bioisosteric replacement.

Binding_Assay Start Start: Compound Library (8-Aza vs 8-Oxa analogs) Prep Membrane Preparation (Rat Striatum or HEK-DAT) Start->Prep Incubation Incubation (2h @ 4°C or 25°C) Prep->Incubation Ligand Radioligand Selection Ligand_DAT [3H]WIN 35,428 (for DAT) Ligand->Ligand_DAT Ligand_Musc [3H]QNB or [3H]NMS (for mAChR) Ligand->Ligand_Musc Ligand_DAT->Incubation Ligand_Musc->Incubation Filter Filtration & Washing (GF/B Filters) Incubation->Filter Count Scintillation Counting Filter->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis Result Calculate Ki & Bmax Analysis->Result

Caption: Workflow for parallel radioligand binding assays to determine Ki values for DAT and muscarinic receptors.

Experimental Protocols

Synthesis of 8-Oxa-bicyclo[3.2.1]octane Scaffolds

Unlike the Robinson tropinone synthesis used for 8-aza compounds, 8-oxa scaffolds are typically accessed via [4+3] cycloaddition .

  • Reactants: Furan (diene) + 1,1,3,3-tetrabromoacetone (or oxyallyl cation equivalent).

  • Cycloaddition: Reaction proceeds in the presence of a reducing agent (e.g., Zn/Cu or

    
     with 
    
    
    
    -dihalo-ketones) to form the 8-oxabicyclo[3.2.1]oct-6-en-3-one.
  • Functionalization:

    • Reduction: Hydrogenation (Pd/C) removes the double bond.

    • Vinyl Triflate Formation: Reaction with LDA and

      
       to create an active handle for coupling.
      
    • Suzuki Coupling: Introduction of aryl groups at the C2 or C3 position to mimic cocaine/phenyltropane structures.

Radioligand Binding Assay (DAT Focus)

To objectively compare affinity (


):
  • Tissue Source: Rat striatal membranes or HEK-293 cells stably expressing hDAT.

  • Radioligand:

    
     (High affinity, specific for DAT). Concentration: 2 nM.
    
  • Non-Specific Binding: Defined using 30

    
     (-)Cocaine or GBR-12909.
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4. (Note: pH is critical as it affects the protonation state of 8-aza compounds, but not 8-oxa).

  • Procedure:

    • Incubate membranes + radioligand + test compound (concentration range

      
       to 
      
      
      
      M) for 2 hours on ice.
    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

References

  • Meltzer, P. C., et al. (1997). "The discovery of an 8-oxa-analogue of cocaine with high affinity for the dopamine transporter." Journal of Medicinal Chemistry. Link

  • Meltzer, P. C., et al. (1999). "Synthesis of 8-oxa analogues of norcocaine endowed with interesting cocaine-like activity."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Meltzer, P. C., et al. (2000). "8-Oxatropanes: A new class of potent and selective dopamine transporter inhibitors." Journal of Medicinal Chemistry. Link

  • Lomenzo, S. A., et al. (2005). "8-Oxabicyclo[3.2.1]octanes: Novel and potent dopamine transporter inhibitors." Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (1998). "Chemistry and pharmacology of the 8-oxabicyclo[3.2.1]octane series." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one, a bicyclic lactam scaffold. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the best practices in a modern laboratory setting.

Core Principle: Hazard Identification and Risk Mitigation

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact racemic mixture is not widely available, data from closely related analogs allows for a robust hazard assessment.

Inferred Hazard Profile: Based on analogs such as 8-Oxa-3-azabicyclo[3.2.1]octane and its hydrochloride salt, rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one should be handled as a hazardous substance with the following potential risks:

  • Skin Corrosion/Irritation : Expected to cause skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation : Expected to cause serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation if inhaled as a dust or aerosol.[1]

The presence of the lactam ring, a common feature in biologically active molecules like beta-lactam antibiotics, introduces a further consideration. While this compound is not a beta-lactam, prudent practice dictates that compounds with such scaffolds be handled carefully to avoid potential biological effects or environmental contamination.[2][3]

Causality of Protocol: The entire disposal workflow is predicated on one core directive: never dispose of this compound via standard trash or sanitary sewer systems .[4][5] Its potential for irritation and unknown long-term environmental impact necessitates its classification as regulated chemical waste, subject to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6]

Hazard & Compliance Summary Guideline Primary Regulatory Authority
Hazard Classification Skin Irritant, Eye Irritant, Potential Respiratory Irritant.Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200
Waste Status Regulated Hazardous Waste.Environmental Protection Agency (EPA) 40 CFR 260-262[7][8]
Sewer/Trash Disposal Strictly Prohibited.[4][9]EPA Resource Conservation and Recovery Act (RCRA)
Container Requirements Compatible, sealed, properly labeled.[4][10][11]EPA & OSHA

Standard Disposal Protocol: A Step-by-Step Guide

This protocol applies to routine quantities of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one waste generated during research operations.

Step 1: Segregation at the Point of Generation

The first and most critical step is immediate and proper segregation.

  • Action: Collect all waste materials containing rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one—including pure compound, solutions, and contaminated consumables (e.g., weigh boats, gloves, silica gel)—in a dedicated waste container.

  • Causality: Segregating waste prevents dangerous reactions with incompatible chemicals and avoids the costly process of having to treat a larger volume of mixed waste as the most hazardous component.[4][12] All waste must be accumulated near its point of generation under the control of laboratory personnel.[4]

Step 2: Containment and Labeling

Proper containment is essential for safe storage and transport.

  • Action (Solid Waste): Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.

  • Action (Liquid Waste): Use a sealed, compatible container (e.g., a safety-coated glass bottle or HDPE carboy). Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[9][11]

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[10] The label must include:

    • The full chemical name: "rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one" (no formulas or abbreviations).[10]

    • An accurate estimation of the percentages of all components (including solvents).

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant").

  • Causality: Federal regulations mandate that hazardous waste containers are clearly labeled from the moment the first drop of waste is added.[6] This ensures that anyone handling the container is aware of its contents and associated dangers, which is crucial for emergency responders and waste disposal technicians. The container must be kept tightly closed at all times unless waste is actively being added.[10][13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored correctly within the lab before pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be secondary containment (such as a chemical-resistant tray) and located at or near the point of waste generation.[6]

  • Causality: The SAA regulation allows for the safe accumulation of up to 55 gallons of hazardous waste within a laboratory, ensuring that large quantities are not improperly stored.[8] The SAA must be under the control of the lab personnel generating the waste and should be inspected weekly for any signs of leakage.[9][10]

Step 4: Arranging for Disposal

The final step is the compliant handoff of the waste.

  • Action: Once the container is 90% full, or when the experiment is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5][10] Do not move the waste from the laboratory yourself.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal and state regulations.[7][11] They work with licensed hazardous waste disposal companies to ensure the material is transported safely and disposed of at an approved facility.[4]

Advanced Protocol: Chemical Deactivation of Lactam Waste

For larger quantities of waste or in cases where the biological activity of a lactam-containing compound is a significant concern, chemical deactivation via base-catalyzed hydrolysis can be an effective pretreatment step. This process breaks open the lactam ring, typically resulting in a less biologically active amino acid derivative.

This procedure must be performed by trained personnel within a chemical fume hood while wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).

Step-by-Step Deactivation Methodology:
  • Preparation: For every 1 gram of lactam waste, prepare a 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a 9:1 water/methanol mixture. Caution: The dissolution of NaOH/KOH is highly exothermic.

  • Reaction Setup: Place the lactam waste (or a solution of it) in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to control the initial temperature.

  • Addition: Slowly add the caustic solution to the stirring lactam waste.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for a minimum of 2 hours. For more robust lactams, gentle heating (40-50°C) may be required to ensure complete degradation.

  • Neutralization: After the reaction is complete, cool the solution and carefully neutralize it by slowly adding a dilute acid (e.g., 1 M HCl). Monitor the pH to reach a final value between 6 and 8.

  • Disposal of Product: The resulting neutralized solution, containing the hydrolyzed product, must still be collected as hazardous waste. Transfer it to a properly labeled hazardous waste container and dispose of it through EHS as described in the Standard Protocol.

  • Causality and Justification: Studies on the degradation of beta-lactam antibiotics have shown that strong bases like sodium hydroxide are effective at cleaving the lactam ring.[3][14] While this procedure adds a step, it serves as a best practice in green chemistry by degrading a potentially bioactive molecule at its source, thereby reducing its environmental risk before final disposal.[4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one.

DisposalWorkflow start Waste Generation (rac-(1R,5S)-8-oxa-3- azabicyclo[3.2.1]octan-2-one) decision_quantity Routine Lab Quantity? start->decision_quantity protocol_standard Standard Protocol: Direct Collection decision_quantity->protocol_standard Yes protocol_advanced Advanced Protocol: Chemical Deactivation decision_quantity->protocol_advanced No (Bulk Quantity or Bioactivity Concern) step_segregate 1. Segregate Waste (Solids & Liquids) protocol_standard->step_segregate protocol_advanced->step_segregate Follow Deactivation Steps, then proceed step_contain 2. Use Compatible Container & Affix 'Hazardous Waste' Label step_segregate->step_contain step_accumulate 3. Store in Secondary Containment in Designated SAA step_contain->step_accumulate step_request 4. Request EHS Pickup When Container is Full step_accumulate->step_request

Caption: Decision workflow for disposal of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a large spill yourself.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the lifecycle of research chemicals is managed with the same rigor and expertise applied to their synthesis and application.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • Unknown University Source. Chemical and Hazardous Waste Management and Disposal Policy.
  • Penn State Environmental Health and Safety. Chemical and Hazardous Waste Management.
  • Unknown University Source. Laboratory Waste Management Guidelines.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • TCI Chemicals. 8-Oxa-3-azabicyclo[3.2.1]octane Safety Information.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
  • Federal Equipment Company. (2018, March 12). Microbial and Biological Decontamination of Equipment Brings Peace of Mind.
  • ResearchGate. (2025, August 5). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
  • Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340-3.
  • University of British Columbia Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.

Sources

Personal protective equipment for handling rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment

The "Hidden" Hazard: While standard Safety Data Sheets (SDS) classify rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one (CAS 83601-55-2) primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), experienced medicinal chemists must treat this scaffold with elevated precaution.

As a bridged bicyclic lactam, this compound mimics biologically privileged scaffolds (morpholine/proline analogs). In drug discovery, such "rigidified" structures are designed specifically to increase binding affinity to biological targets. Therefore, you must treat this chemical as a potential bioactive agent with unknown potency (Occupational Exposure Band 3), not merely as a generic organic building block.

Critical Hazards at a Glance:

  • Physical State: Solid (Powder/Crystals). High risk of electrostatic charging and dust dispersion.

  • Route of Entry: Inhalation (Dust), Dermal absorption (Solution), Ingestion.

  • Sensitization Risk: Although a

    
    -lactam (6-membered) is more stable than a 
    
    
    
    -lactam, the amide functionality in bridged systems can still exhibit unexpected reactivity or immunogenicity.
Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of matter.[1]

Protection Zone Solid Handling (Weighing/Transfer) Solution Phase (Synthesis/Workup) Rationale & Technical Spec
Respiratory P100 / N99 Respirator (or PAPR if >10g)Fume Hood (Sash <18 inches)Solids disperse invisibly. Simple surgical masks offer zero protection against bioactive dusts.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier (if using DCM/DMSO)Bicyclic lactams are often soluble in chlorinated solvents which permeate nitrile in <2 mins.
Eye/Face Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient. Lactams are severe eye irritants; dust can bypass side-shields.
Body Tyvek® Lab Coat (Disposable, cuffed)Chemical Resistant Apron Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.
Risk-Based Decision Workflow

The following logic gate determines your containment strategy based on operation scale.

PPE_Decision_Tree Start Start: Handling rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one State Select Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity > 100 mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent HighCont REQUIREMENT: Iso-Chamber or Static-Free Hood + P100 Quantity->HighCont Yes StdCont REQUIREMENT: Fume Hood + N95/N99 Anti-Static Gun Quantity->StdCont No Permeable DCM / Chloroform / DMSO Solvent->Permeable Standard Water / Ethanol / Ether Solvent->Standard BarrierGlove REQUIREMENT: Silver Shield/Laminate Gloves + Splash Goggles Permeable->BarrierGlove NitrileGlove REQUIREMENT: Double Nitrile Gloves (Change every 30 mins) Standard->NitrileGlove

Figure 1: Decision logic for selecting containment and PPE based on physical state and solvent compatibility.

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during weighing due to static electricity common in bicyclic crystalline solids.

  • Engineering Control: Operate inside a certified chemical fume hood or powder containment balance enclosure.

  • Static Neutralization: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. Bridged lactams are often "fluffy" and will fly if statically charged.

  • The "Wet" Transfer Method:

    • Tare a vial containing the reaction solvent.

    • Add the solid directly to the solvent in the vial (if solubility permits).

    • Why? This eliminates the step of scraping dry powder from a weighing boat, reducing airborne dust generation by 90%.

Protocol B: Handling in Solution

Risk shifts from inhalation to dermal absorption. The carrier solvent dictates the danger.

  • Glove Integrity Check: Perform a "balloon test" (inflate glove with air) on nitrile gloves before donning to check for pinholes.

  • Solvent Awareness: If dissolving in Dichloromethane (DCM) or DMF :

    • Standard nitrile gloves degrade in <2 minutes against DCM.

    • Action: Wear a laminate inner glove (e.g., Silver Shield®) under a nitrile outer glove for dexterity.

  • Quenching: Although stable, treat waste streams as bioactive. Quench with dilute acid/base (if compatible with downstream chemistry) or segregate into "High Potency" waste streams.

Emergency Response & Disposal
ScenarioImmediate ActionDecontamination Strategy
Powder Spill (<1g) 1. Evacuate hood area.2. Don N95/P100.3. Cover with wet paper towel.Do not sweep dry. Wet wiping prevents aerosolization. Clean surface with 10% bleach followed by water to degrade the lactam ring.
Skin Exposure 1. Remove contaminated clothing.2.[1][2][3][4][5] Wash with soap/water (15 min).[2][3]Do not use ethanol. Ethanol increases skin permeability and may drive the compound deeper into the dermis.
Eye Contact 1. Flush at eyewash station (15 min).2. Hold eyelids open.Seek immediate medical attention.[1][2][3][4] Lactams can cause corneal clouding.

Disposal:

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic/Irritant Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Do not pour down the drain.

  • Destruction: Incineration is the only validated method for complete destruction of the bicyclic core.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 91886075, Rac-(1r,5s)-8-oxa-3-azabicyclo[3.2.1]octan-2-one. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 12, 2026, from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved February 12, 2026, from [Link]

  • SafeWork NSW. (2022). Handling Potent Compounds in the Pharmaceutical Industry. Retrieved February 12, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.